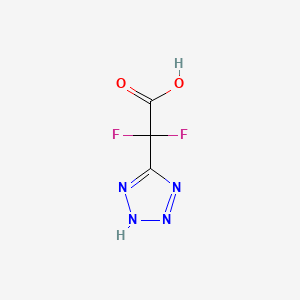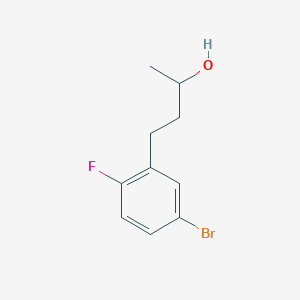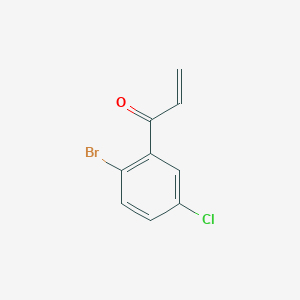
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one can be synthesized through various organic synthesis routes. One common method involves the Claisen-Schmidt condensation reaction between 2-bromo-5-chlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The α,β-unsaturated carbonyl system can undergo oxidation to form epoxides or reduction to yield saturated ketones.
Addition Reactions: The double bond in the α,β-unsaturated system can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed for epoxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Products: New derivatives with different substituents on the phenyl ring.
Oxidation Products: Epoxides or hydroxylated derivatives.
Reduction Products: Saturated ketones or alcohols.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
- 1-(2-Bromo-4-chlorophenyl)ethanone
- 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-amine
- 1-(2-Bromo-5-chlorophenyl)ethanone
Comparison: 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one is unique due to its α,β-unsaturated carbonyl system, which imparts distinct reactivity compared to similar compounds with saturated carbonyl systems. This feature allows it to participate in Michael addition reactions and other transformations that are not possible with its saturated counterparts .
Propiedades
Fórmula molecular |
C9H6BrClO |
|---|---|
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
1-(2-bromo-5-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6BrClO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5H,1H2 |
Clave InChI |
KUJMQAZCMBGJEB-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=C(C=CC(=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


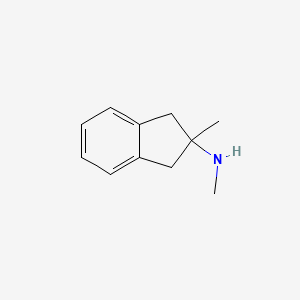
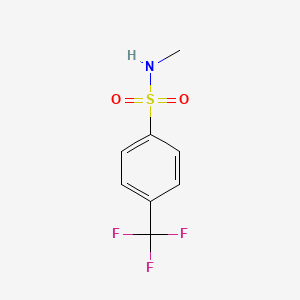
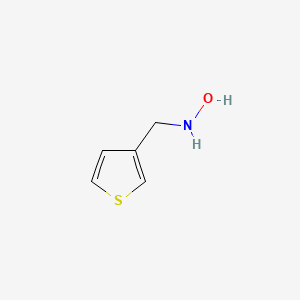
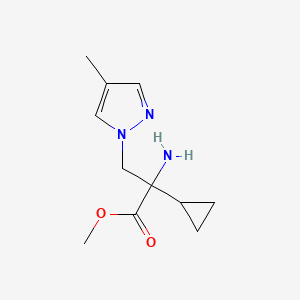
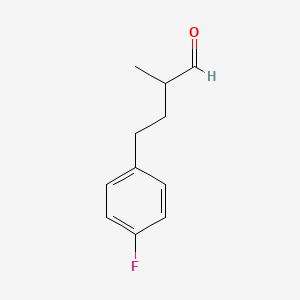
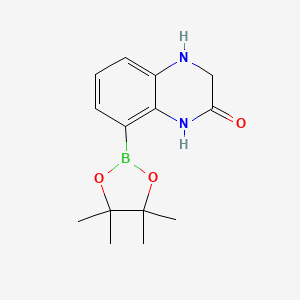
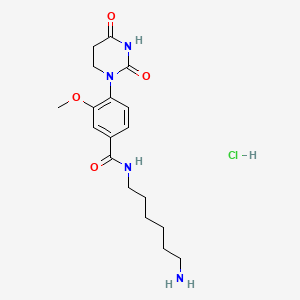
![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
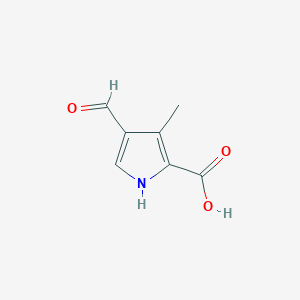
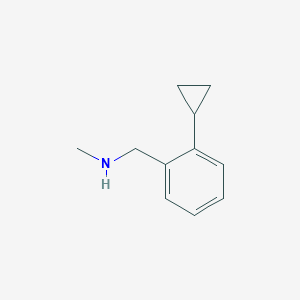
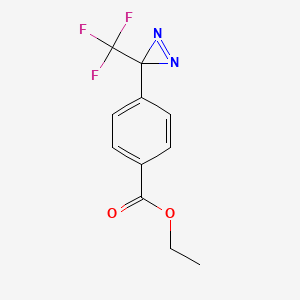
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)
